molecular formula C18H14IN3O3 B3741195 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B3741195
M. Wt: 447.2 g/mol
InChI Key: UODLBHUXBVUPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide, also known as BAY-678, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been reported to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is its high potency and selectivity for its target enzymes and signaling pathways. This makes it an attractive candidate for drug development. However, one of the limitations of 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide.

Future Directions

There are several future directions for the research and development of 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide. One potential application is its use as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the efficacy of 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide in combination with other anti-cancer drugs for the treatment of various types of cancer. Finally, the development of novel drug delivery systems for 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide could potentially overcome its poor solubility and improve its therapeutic efficacy.
In conclusion, 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a promising compound with potential therapeutic applications in various diseases. Its high potency and selectivity for its target enzymes and signaling pathways make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic efficacy.

Scientific Research Applications

1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has also been reported to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(3-iodobenzoyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has been studied for its potential use as a diagnostic tool for cancer detection.

properties

IUPAC Name

1-(3-iodobenzoyl)-N-(2-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14IN3O3/c1-25-16-8-3-2-7-14(16)20-17(23)15-9-10-22(21-15)18(24)12-5-4-6-13(19)11-12/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODLBHUXBVUPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NN(C=C2)C(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-iodophenyl)carbonyl]-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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